molecular formula C26H28N2O3S2 B4187225 N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4187225
M. Wt: 480.6 g/mol
InChI Key: JRIIWYOMLYVWDT-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that features a sulfonamide group, a phenylthio group, and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with cyclohexylamine under basic conditions.

    Introduction of the Phenylthio Group: This step involves the reaction of a suitable phenylthio precursor with the intermediate compound formed in the first step.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the cyclohexylamino group, which can confer different steric and electronic properties compared to its methyl or ethyl analogs. This can result in different biological activities and physical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S2/c29-26(25(20-10-4-1-5-11-20)32-23-14-8-3-9-15-23)27-21-16-18-24(19-17-21)33(30,31)28-22-12-6-2-7-13-22/h1,3-5,8-11,14-19,22,25,28H,2,6-7,12-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIIWYOMLYVWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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